MMP-2 Inhibition Potency: Arp-100 vs. Broad-Spectrum MMP Inhibitors
Arp-100 inhibits MMP-2 with an IC50 of 12 nM [1]. This potency is comparable to or moderately less potent than broad-spectrum inhibitors such as batimastat (IC50 = 4 nM for MMP-2), marimastat (IC50 = 6 nM), and ilomastat/GM6001 (Ki = 0.5 nM) . However, the critical differentiation lies in the selectivity window rather than absolute MMP-2 potency alone [1].
| Evidence Dimension | MMP-2 inhibition potency (IC50 or Ki) |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | Batimastat: IC50 = 4 nM; Marimastat: IC50 = 6 nM; Ilomastat: Ki = 0.5 nM |
| Quantified Difference | Arp-100 is 3- to 24-fold less potent against MMP-2 than broad-spectrum comparators |
| Conditions | In vitro enzymatic assay using recombinant human MMP-2 catalytic domain; substrate cleavage monitored fluorimetrically |
Why This Matters
Procurement decisions for MMP-2-specific studies should prioritize Arp-100 over more potent broad-spectrum inhibitors to avoid confounding results from concurrent inhibition of other MMP family members.
- [1] Rossello A, Nuti E, Orlandini E, Carelli P, Rapposelli S, Macchia M, Minutolo F, Carbonaro L, Albini A, Benelli R, Cercignani G, Murphy G, Balsamo A. New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2). Bioorg Med Chem. 2004;12(9):2441-2450. PMID: 15080939. View Source
